Cas no 1805191-71-2 (5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-6-carbonyl chloride)

5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-6-carbonyl chloride is a fluorinated pyridine derivative with a reactive carbonyl chloride group, making it a versatile intermediate in organic synthesis. The presence of difluoromethyl and fluoro substituents enhances its utility in the development of pharmaceuticals and agrochemicals, where such motifs are valued for their metabolic stability and bioavailability. The hydroxyl group further allows for selective functionalization, enabling precise structural modifications. This compound is particularly useful in cross-coupling reactions and as a precursor for amide or ester formation, offering synthetic flexibility in medicinal chemistry and material science applications. Its well-defined reactivity profile ensures consistent performance in complex synthetic pathways.
5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-6-carbonyl chloride structure
1805191-71-2 structure
Product Name:5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-6-carbonyl chloride
CAS No:1805191-71-2
MF:C7H3ClF3NO2
MW:225.552431344986
CID:4914833
Update Time:2025-06-08

5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-6-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-6-carbonyl chloride
    • Inchi: 1S/C7H3ClF3NO2/c8-5(14)4-2(6(9)10)1-3(13)7(11)12-4/h1,6,13H
    • InChI Key: CXMIJDXSWPQZKN-UHFFFAOYSA-N
    • SMILES: ClC(C1C(C(F)F)=CC(=C(N=1)F)O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 229
  • XLogP3: 2.4
  • Topological Polar Surface Area: 50.2

5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-6-carbonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A024007453-500mg
5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-6-carbonyl chloride
1805191-71-2 97%
500mg
$1,048.60 2022-04-01
Alichem
A024007453-1g
5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-6-carbonyl chloride
1805191-71-2 97%
1g
$1,629.60 2022-04-01

5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-6-carbonyl chloride Related Literature

Additional information on 5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-6-carbonyl chloride

Introduction to 5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-6-carbonyl chloride (CAS No. 1805191-71-2)

5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-6-carbonyl chloride (CAS No. 1805191-71-2) is a versatile and highly reactive compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a difluoromethyl group, a fluorine atom, and a hydroxyl group, offers a wide range of applications in the synthesis of novel pharmaceuticals and agrochemicals.

The chemical structure of 5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-6-carbonyl chloride is particularly noteworthy for its ability to participate in various chemical reactions, such as nucleophilic substitution and condensation reactions. The presence of the difluoromethyl group imparts unique electronic and steric properties to the molecule, making it an attractive building block for the synthesis of complex organic molecules. Additionally, the hydroxyl group can be readily functionalized through esterification, etherification, or other chemical transformations, further expanding its utility in synthetic chemistry.

In recent years, there has been a growing interest in the use of fluorinated compounds in drug discovery and development due to their favorable pharmacological properties. Fluorine atoms can significantly influence the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The compound 5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-6-carbonyl chloride is no exception, as its fluorinated moieties contribute to its potential as a lead compound in the development of new therapeutic agents.

One of the key areas where 5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-6-carbonyl chloride has shown promise is in the synthesis of inhibitors for various enzymes and receptors. For instance, pyridine derivatives with difluoromethyl groups have been reported to exhibit potent inhibitory activity against kinases, proteases, and other enzymes involved in disease pathways. These inhibitors can be used to develop novel drugs for treating conditions such as cancer, inflammation, and neurodegenerative diseases.

Moreover, the hydroxyl group in 5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-6-carbonyl chloride can be derivatized to form esters or ethers, which can enhance the solubility and bioavailability of the resulting compounds. This is particularly important for improving the pharmacokinetic properties of drug candidates, ensuring that they are effectively absorbed, distributed, metabolized, and excreted (ADME) in the body.

In addition to its applications in medicinal chemistry, 5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-6-carbonyl chloride has also found use in agrochemical research. Fluorinated pyridines are known for their herbicidal and insecticidal properties, making them valuable intermediates in the development of new pesticides. The unique combination of functional groups in this compound allows for the design of highly selective and potent agrochemicals that can target specific pests or weeds while minimizing environmental impact.

The synthesis of 5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-6-carbonyl chloride typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic methods have led to more efficient routes for producing this compound, reducing costs and environmental footprint. For example, catalytic methods using transition metals have been developed to facilitate the formation of carbon-fluorine bonds with high selectivity and yield.

The safety profile of 5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-6-carbonyl chloride is another critical aspect that has been extensively studied. While it is a reactive compound that requires proper handling and storage conditions to prevent degradation or unwanted side reactions, it has been shown to be stable under appropriate conditions. Safety data sheets (SDS) provide detailed information on handling procedures and protective measures to ensure safe use in laboratory settings.

In conclusion, 5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-6-carbonyl chloride (CAS No. 1805191-71-2) is a valuable compound with diverse applications in medicinal chemistry and agrochemical research. Its unique structural features make it an excellent starting material for the synthesis of novel pharmaceuticals and agrochemicals with improved biological activity and physicochemical properties. As research continues to advance in these fields, this compound is likely to play an increasingly important role in the development of new therapeutic agents and crop protection products.

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